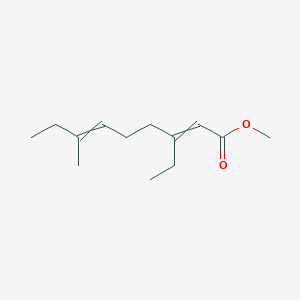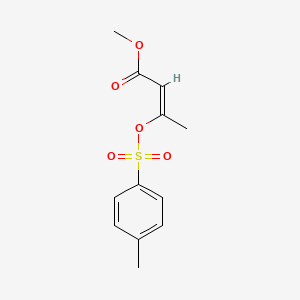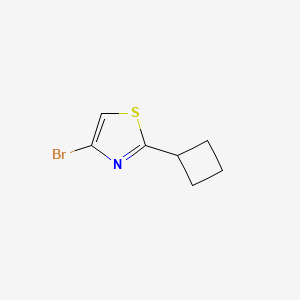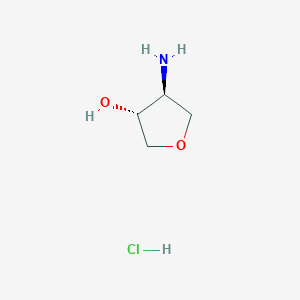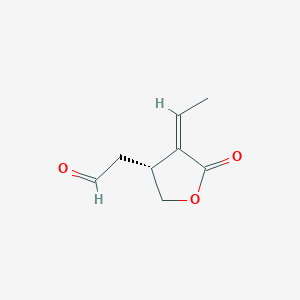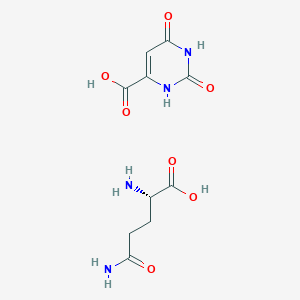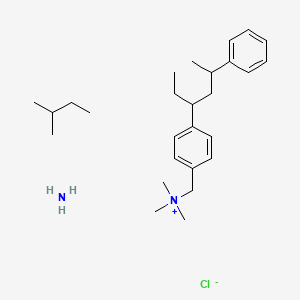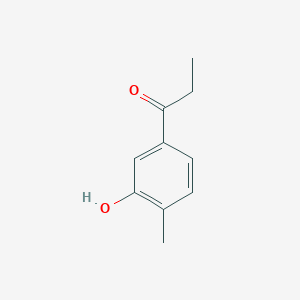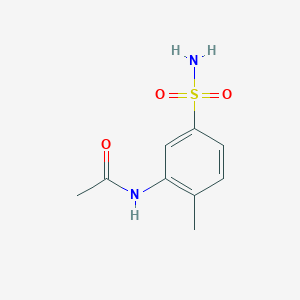![molecular formula C₂₃H₂₉ClN₂O₃ B1145598 ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate CAS No. 190730-39-3](/img/structure/B1145598.png)
ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate
Übersicht
Beschreibung
Ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate, also known as ECP, is a synthetic compound used in various scientific research applications. It has been studied for its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Facile Synthesis Routes
The compound has been utilized as a starting or intermediary material in the synthesis of various novel compounds and polymers. For instance, it has played a crucial role in one-pot syntheses of polyfunctional pyrazolyl-substituted monocyclic pyridines and pyrazolo[5,4-b]pyridines, showcasing its versatility in facilitating complex chemical transformations (Latif, Rady, & Döupp, 2003). Similarly, its derivatives have been involved in the creation of novel copolymers with styrene, contributing significantly to the development of materials with unique properties (Kharas et al., 2016).
Polymerization and Material Properties
The synthesis and polymerization of ethylene derivatives, including those related to ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate, have led to the development of materials with potential applications in various industries. These materials are characterized by their copolymerization with styrene, which results in novel polymeric materials with diverse properties, analyzed through nitrogen analysis, IR, 1H, and 13C-NMR, and thermal decomposition studies (Kharas et al., 2016).
Chemical Transformation and Functionalization
The compound has also been a key player in various chemical transformations, including direct amidation processes under microwave assistance, leading to the synthesis of carboxamides with good yields. This highlights its adaptability in chemical reactions for producing a wide range of functionalized molecules (Milosevic et al., 2015).
Advanced Synthesis Techniques
Further, it has been involved in advanced synthesis techniques, such as the development of multi-kilogram-scale synthesis procedures for pharmaceutical compounds, demonstrating its utility in the scalable production of medically relevant molecules (Andersen et al., 2013).
Eigenschaften
IUPAC Name |
ethyl 4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O3/c1-2-28-22(27)7-5-15-26-16-12-20(13-17-26)29-23(21-6-3-4-14-25-21)18-8-10-19(24)11-9-18/h3-4,6,8-11,14,20,23H,2,5,7,12-13,15-17H2,1H3/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUAKDVREOZEKA-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCCN1CCC(CC1)O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

